molecular formula C14H12N2O3 B12004139 Methyl 3-(isonicotinoylamino)benzoate

Methyl 3-(isonicotinoylamino)benzoate

Cat. No.: B12004139
M. Wt: 256.26 g/mol
InChI Key: CRGWRATYYFYUNF-UHFFFAOYSA-N
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Description

Methyl 3-(isonicotinoylamino)benzoate is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzoic acid and isonicotinic acid, featuring an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isonicotinoylamino)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent amidation. One common method involves the reaction of methyl 3-aminobenzoate with isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isonicotinoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(isonicotinoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(isonicotinoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pivaloylamino)benzoate
  • Methyl 3-(dodecyloxy)benzoate
  • Methyl 3-(octadecyloxy)benzoate
  • Methyl 3-(hexadecyloxy)benzoate

Uniqueness

Methyl 3-(isonicotinoylamino)benzoate is unique due to its specific structural features, such as the presence of both ester and amide functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

methyl 3-(pyridine-4-carbonylamino)benzoate

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)11-3-2-4-12(9-11)16-13(17)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17)

InChI Key

CRGWRATYYFYUNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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